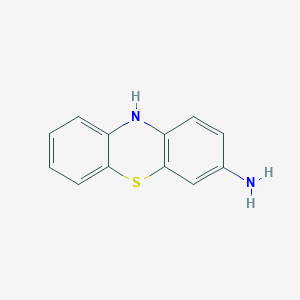

3-Aminophenothiazine

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C12H10N2S |

|---|---|

Poids moléculaire |

214.29 g/mol |

Nom IUPAC |

10H-phenothiazin-3-amine |

InChI |

InChI=1S/C12H10N2S/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H,13H2 |

Clé InChI |

MIAQOBQBLCUGNT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)N |

Origine du produit |

United States |

Synthetic Methodologies for 3 Aminophenothiazine and Derived Architectures

Established and Novel Approaches to 3-Aminophenothiazine Core Synthesis

The construction of the this compound nucleus can be achieved through various synthetic routes, ranging from modified classical methods to modern microwave-assisted protocols that offer significant advantages in terms of reaction time and efficiency.

Modified Conventional Reaction Pathways

The synthesis of this compound often commences with the protection of the amino group of a precursor molecule. A common starting material is 4-aminodiphenylamine. The primary amino group of 4-aminodiphenylamine is typically protected, for instance, by reacting it with phthalic anhydride (B1165640) in the presence of sodium acetate (B1210297) and acetic acid to yield N-(4-phenylaminophenyl)-phthalimide. tandfonline.com

The crucial step in the synthesis is the thionation of the protected intermediate to form the phenothiazine (B1677639) ring. This is traditionally achieved by heating the N-substituted diphenylamine (B1679370) derivative with elemental sulfur. However, this reaction can be sluggish and may require harsh conditions. Modifications to this step, such as the inclusion of a catalyst like iodine, can improve the reaction rate and yield. The final step involves the deprotection of the amino group, for example, by treating the phthalimido-phenothiazine intermediate with hydrazine (B178648) hydrate (B1144303) to release the free this compound. tandfonline.com

Another conventional approach involves the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution reaction can be used to synthesize substituted phenothiazines by condensing 2-aminobenzenethiols with appropriately substituted o-halonitrobenzenes in the presence of a base. lookchem.com

Microwave-Assisted Synthesis Protocols for Aminophenothiazines

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. anton-paar.comsphinxsai.com This technology has been successfully applied to the synthesis of phenothiazine derivatives, including those with amino functionalities. mdpi.comorientjchem.org

In the context of this compound synthesis, microwave irradiation has been shown to be particularly effective for the thionation step. tandfonline.com The direct and efficient heating of the reaction mixture containing the N-protected diphenylamine, sulfur, and a catalytic amount of iodine under microwave conditions can significantly reduce the reaction time from hours to minutes and improve the yield of the desired 3-phthalimidophenothiazine intermediate. tandfonline.com This rapid and efficient heating minimizes the formation of byproducts that can occur with prolonged heating in conventional methods. anton-paar.com

The advantages of microwave-assisted synthesis for aminophenothiazines are summarized in the table below:

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours anton-paar.commdpi.com |

| Yields | Often moderate | Generally higher mdpi.comresearchgate.net |

| Byproducts | More prevalent | Reduced formation anton-paar.com |

| Energy Efficiency | Lower | Higher anton-paar.com |

| Reaction Conditions | Often harsh | Can be milder |

Strategic Functionalization and Derivatization of the Phenothiazine Nucleus

Once the this compound core is synthesized, its properties can be finely tuned through various functionalization and derivatization reactions. These modifications can be directed at different positions on the phenothiazine ring system, including the aromatic rings, the heterocyclic nitrogen atom, and the amino group at the 3-position.

Electrophilic and Nucleophilic Substitutions at Diverse Positions

The phenothiazine ring system is electron-rich and readily undergoes electrophilic substitution reactions. The positions most susceptible to electrophilic attack are the 3 and 7 positions, which are para to the nitrogen atom. cdnsciencepub.com Common electrophilic substitution reactions include nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier formylation. cdnsciencepub.com The directing influence of the nitrogen atom is paramount in these reactions. cdnsciencepub.com

While the unsubstituted phenothiazine ring is less reactive towards nucleophilic substitution, the introduction of electron-withdrawing groups can facilitate such reactions. cdnsciencepub.com Furthermore, polyfluoroarenes can undergo nucleophilic aromatic substitution (SNAr) with phenothiazine in the presence of a mild base to form 10-phenylphenothiazine derivatives. mdpi.comdigitellinc.com This method provides a metal-free route to access these compounds. mdpi.com

N-Substitution Reactions at the Heterocyclic Nitrogen

The nitrogen atom of the phenothiazine ring is a key site for functionalization. N-alkylation and N-acylation are common reactions that introduce a wide variety of substituents at the 10-position. mdpi.comnih.gov These reactions typically involve treating the phenothiazine with an appropriate alkyl or acyl halide in the presence of a base. researchgate.net The introduction of an aliphatic amine chain at the nitrogen atom has been shown to be crucial for certain biological activities of phenothiazine derivatives. nih.gov

The nature of the substituent at the N-10 position can significantly influence the electronic and steric properties of the molecule, which in turn affects its biological activity and material properties. For instance, N-phosphorylation of phenothiazine has also been reported. mdpi.com

Oxidative Cyclization Pathways for Thiazolo[5,4-b]phenothiazine Derivatives

The amino group at the 3-position of this compound provides a versatile handle for the construction of fused heterocyclic systems. One such example is the synthesis of thiazolo[5,4-b]phenothiazine derivatives. The synthetic strategy for these compounds often involves a multi-step sequence starting from this compound.

The synthesis begins with the acylation of this compound to form N-(phenothiazin-3-yl)-amides. These amides are then converted to their corresponding thioamides using a thionating agent like Lawesson's reagent. The final and key step is the oxidative cyclization of the N-(phenothiazin-3-yl)-thioamides to form the thiazole (B1198619) ring, yielding the thiazolo[5,4-b]phenothiazine core. nih.gov This oxidative cyclization can be achieved using reagents such as potassium persulfate in the presence of a catalyst like iron(III) chloride. nih.gov

This synthetic approach allows for the introduction of various substituents on the thiazole ring by starting with different acylating agents, leading to a library of thiazolo[5,4-b]phenothiazine derivatives with diverse functionalities. nih.gov

Palladium-Catalyzed C-N Cross-Coupling and Buchwald-Hartwig Amination for Arylamine Introduction

The introduction of an amino group at the 3-position of the phenothiazine scaffold can be effectively achieved through palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wesleyan.edu The versatility of the Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide or triflate, making it an ideal method for the late-stage functionalization of a pre-formed phenothiazine ring system or for constructing the diarylamine core of the phenothiazine itself.

In a typical approach to this compound, a 3-halophenothiazine (e.g., 3-bromo- (B131339) or 3-chlorophenothiazine) can be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection. The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. nih.govacs.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle.

A study on the synthesis of 3-anilino-1-azaphenothiazine derivatives, a close analogue of this compound, provides a practical example of the Buchwald-Hartwig amination methodology. asianpubs.org In this synthesis, a chloro-azaphenothiazine was coupled with various substituted anilines. The reaction conditions from this study can be extrapolated for the synthesis of this compound derivatives and are summarized in the table below.

| Parameter | Condition |

|---|---|

| Palladium Source | Palladium(II) acetate [Pd(OAc)2] |

| Ligand | 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine |

| Base | Potassium carbonate (K2CO3) |

| Solvent | tert-Butanol (t-BuOH) |

| Temperature | 110 °C |

| Reactants | 3-chloro-1-azaphenothiazine and substituted anilines |

| Yield | Good to excellent |

The choice of ligand is crucial in the Buchwald-Hartwig amination. Ligands such as RuPhos and BrettPhos have been identified as highly effective for the C-N cross-coupling of unprotected 3-halo-2-aminopyridines, which presents similar challenges to the amination of halophenothiazines due to the presence of a proximal amino group that can coordinate with the palladium catalyst. nih.govresearchgate.net

Retrosynthetic Analysis and Innovation in Synthesis Design

Retrosynthetic analysis of this compound reveals several key bond disconnections that lead to plausible synthetic routes. The core phenothiazine structure is a tricyclic system containing a diarylamine and a diaryl sulfide (B99878) moiety. Therefore, synthetic strategies often focus on the formation of one of these two key linkages in a cyclization step.

Exploration of Ullmann Cyclization Pathways

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the formation of carbon-carbon and carbon-heteroatom bonds. byjus.comwikipedia.org In the context of phenothiazine synthesis, the Ullmann reaction can be envisioned for the formation of the diarylamine bond (C-N coupling) or the diaryl sulfide bond (C-S coupling).

An Ullmann C-N cyclization approach would involve an intramolecular reaction of a 2-amino-2'-halo-diphenyl sulfide derivative. The reaction is typically carried out at high temperatures in the presence of a copper catalyst and a base. wikipedia.org The mechanism is believed to involve the formation of a copper(I) amide, which then undergoes intramolecular nucleophilic aromatic substitution. wikipedia.org

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Copper powder, Copper(I) salts (e.g., CuI, CuBr), or Copper(II) salts |

| Base | Potassium carbonate, Sodium carbonate, or other inorganic bases |

| Solvent | High-boiling polar solvents (e.g., DMF, NMP, nitrobenzene) |

| Temperature | Often > 150 °C |

While effective, the traditional Ullmann reaction often requires harsh conditions. However, modern advancements have led to milder reaction conditions through the use of ligands such as 1,10-phenanthroline. The Ullmann pathway competes with other cyclization methods, such as the Smiles rearrangement, in the synthesis of phenothiazine and related heterocyclic systems. researchgate.net The choice between these pathways can often be influenced by the substitution pattern of the starting materials and the reaction conditions.

Mechanistic Studies of Smiles Rearrangement in Phenothiazine Formation

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that is a powerful tool for the synthesis of phenothiazines. researchgate.netscispace.com In the context of phenothiazine synthesis, a common variant is the S-N type Smiles rearrangement. This typically involves the rearrangement of a 2-amino-2'-nitrodiphenyl sulfide.

The mechanism of the Smiles rearrangement in phenothiazine formation proceeds through the following key steps:

Deprotonation: A base removes the proton from the amino group of the 2-amino-2'-nitrodiphenyl sulfide, generating a more nucleophilic amide anion.

Intramolecular Nucleophilic Attack: The amide anion attacks the carbon atom bearing the nitro group on the adjacent aromatic ring. This forms a spirocyclic Meisenheimer-type intermediate.

Ring Opening: The spiro intermediate collapses with the expulsion of the nitro group as a leaving group, leading to the formation of the rearranged diarylamine.

Tautomerization and Cyclization: The resulting amine can then undergo cyclization through the displacement of a suitable leaving group on the other ring to form the phenothiazine tricycle.

Mechanistic investigations have shed light on the factors that influence the Smiles rearrangement. For instance, the electronic nature of the substituents on the aromatic rings can significantly impact the rate of the reaction. Electron-withdrawing groups, such as the nitro group, are essential for activating the ring towards nucleophilic attack. The reaction is most often carried out in alkaline conditions to facilitate the initial deprotonation step. researchgate.net Studies on related photo-Smiles rearrangements have also provided insights into the potential for radical intermediates and zwitterionic species in the reaction pathway under specific conditions. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Aminophenothiazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within the 3-aminophenothiazine framework.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being highly dependent on their position relative to the nitrogen, sulfur, and amino substituents. The protons on the amino-substituted ring would experience different electronic effects compared to those on the unsubstituted ring. The heterocyclic nitrogen atom and the sulfur atom create a unique electronic environment that influences the surrounding protons.

Similarly, the ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation between carbons bonded to heteroatoms, those in the aromatic rings, and quaternary carbons at the ring junctions. nih.govnih.gov The carbon atom directly attached to the amino group (C-3) is expected to show a significant shift compared to its counterpart in the parent phenothiazine (B1677639) molecule.

Table 1: Expected Chemical Shift Ranges for this compound This table is predictive and based on data from analogous compounds.

| Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Aromatic Protons (¹H) | 6.5 - 7.5 | Complex multiplets due to spin-spin coupling. Protons ortho and para to the -NH₂ group are expected to be shifted upfield. |

| Amine Proton (NH₂) | ~3.5 - 5.0 | Broad singlet, chemical shift is solvent and concentration dependent. |

| Heterocyclic N-H Proton | ~8.0 - 9.0 | Broad singlet, may exchange with D₂O. |

| Aromatic Carbons (¹³C) | 110 - 150 | The C-3 carbon (attached to -NH₂) is expected to be significantly shielded. Carbons adjacent to S and N heteroatoms (C-4a, C-5a, C-10a, C-11a) will have distinct shifts. |

For complex molecules like substituted phenothiazines, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and confirm structural assignments. acs.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. acs.org In this compound, COSY would be used to trace the connectivity of protons within each aromatic ring, helping to distinguish between the different spin systems.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of their bonding connectivity. It is particularly useful for determining the three-dimensional structure and conformation of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. acs.org It provides a clear and unambiguous way to assign carbon resonances based on the already assigned proton spectrum.

Together, these 2D NMR experiments provide a powerful suite of tools for the complete and confident structural elucidation of this compound and its derivatives. acs.org

Electronic Absorption and Emission Spectroscopy Analyses

Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule, providing insight into the nature of the chromophore and its photophysical behavior.

The UV-Visible absorption spectrum of aminophenothiazines is characterized by multiple bands corresponding to π→π* and n→π* electronic transitions within the conjugated tricyclic system. nih.gov While specific data for the 3-amino isomer is scarce, extensive studies on the closely related 2-aminophenothiazine in acetonitrile (B52724) provide a strong basis for understanding its electronic properties. nih.govresearchgate.netnih.gov

Table 2: UV-Visible Absorption Data for 2-Aminophenothiazine in Acetonitrile

| Compound | λmax (nm) | Transition Type (Probable) | Reference |

|---|---|---|---|

| 2-Aminophenothiazine | ~260 | π→π | nih.govresearchgate.net |

| ~315 | n→π |

Following the absorption of light, the excited this compound molecule can relax through radiative pathways like fluorescence and phosphorescence. Studies on 2-aminophenothiazine reveal that it is a very weak fluorophore, a common characteristic for many phenothiazine derivatives. nih.govnih.gov

The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, was determined to be less than 0.01 for 2-aminophenothiazine. nih.govresearchgate.netnih.gov This low value indicates that non-radiative decay pathways, such as intersystem crossing to the triplet state, are dominant. The large difference between the absorption and emission maxima, known as the Stokes shift, is a characteristic feature of many phenothiazine-based fluorescent probes. nih.gov

The inefficiency of fluorescence is coupled with a high efficiency of forming the triplet excited state. The intersystem crossing quantum yield (ΦT) for 2-aminophenothiazine in acetonitrile was measured to be high, at 0.72 ± 0.07. nih.govnih.gov This suggests that phosphorescence, emission from the triplet state, is a more significant radiative decay process than fluorescence for this class of molecules.

Table 3: Photophysical Properties of 2-Aminophenothiazine in Acetonitrile

| Property | Value | Reference |

|---|---|---|

| Fluorescence Emission Maximum (λem) | 450 nm | nih.gov |

| Fluorescence Quantum Yield (Φf) | < 0.01 | nih.govresearchgate.netnih.gov |

| Singlet Fluorescence Lifetime (τs) | 0.65 ns | nih.govresearchgate.net |

| Triplet Formation Quantum Yield (ΦT) | 0.72 ± 0.07 | nih.govnih.gov |

Time-Resolved Spectroscopic Techniques for Photophysical Dynamics

To directly observe the transient species formed after photoexcitation and to understand the dynamics of their decay, time-resolved spectroscopic techniques are employed. Nanosecond laser flash photolysis is a powerful method for studying triplet excited states and other transient intermediates.

For 2-aminophenothiazine, excitation with a 355 nm laser pulse leads to the rapid formation of the triplet excited state (³APH*). nih.gov This transient species has a characteristic triplet-triplet absorption spectrum with a maximum around 510 nm. researchgate.net By monitoring the decay of this absorption signal over time, the lifetime of the triplet state can be determined. Furthermore, these time-resolved experiments can be used to study energy transfer processes. For instance, the triplet state of aminophenothiazine can be quenched by other molecules, and the rate of this quenching can be measured to understand the dynamics of intermolecular energy transfer. nih.gov These techniques are crucial for characterizing the primary photophysical events that dictate the behavior of aminophenothiazine systems in various applications.

Solid-State Structural Determination

The arrangement of molecules in the solid state dictates many of the material's bulk properties. X-ray diffraction is the definitive method for determining this three-dimensional structure.

While the specific single-crystal X-ray structure of this compound is not readily found in the surveyed literature, the technique is fundamental for characterizing phenothiazine derivatives. Such an analysis would reveal the characteristic butterfly angle of the phenothiazine tricycle and the orientation of the amino group substituent. For many pharmaceutical compounds, obtaining single crystals suitable for XRD can be challenging. units.itnanomegas.com In cases where only nanocrystalline powders are available, advanced techniques like 3D electron diffraction tomography can be used to determine the unit cell and solve the crystal structure, as has been demonstrated for the parent phenothiazine compound. nanomegas.com

Other Advanced Spectroscopic Methods

Beyond optical and diffraction techniques, other spectroscopic methods can provide unique insights into the electronic structure and behavior of specific chemical species.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. Phenothiazines are known to be readily oxidized to form stable radical cations. ESR spectroscopy is the primary tool for studying these radical species.

The ESR spectrum provides information about the electronic environment of the unpaired electron. The interaction of the electron's spin with the magnetic moments of nearby nuclei (hyperfine coupling) causes the ESR signal to split into multiple lines. Analysis of this splitting pattern can reveal the distribution of the unpaired electron's spin density across the molecule. Studies on various phenothiazine cation radicals have been conducted using ESR to measure anisotropic hyperfine coupling constants, which provide detailed information about the structure and orientation of the radical species. nih.gov For the this compound radical cation, ESR spectroscopy would be essential to characterize its electronic structure and spin distribution.

Electrochemical Properties and Redox Chemistry of 3 Aminophenothiazine Derivatives

Fundamental Electrochemistry and Redox Behavior

The fundamental electrochemical characteristics of phenothiazine (B1677639) derivatives are centered around the redox activity of the heterocyclic ring system. The nitrogen and sulfur heteroatoms make the molecule electron-rich and susceptible to oxidation.

Cyclic Voltammetry: Oxidation Potentials, Peak Characteristics, and Reversibility Studies

Cyclic voltammetry is a key technique for investigating the redox properties of electroactive species. For phenothiazine derivatives, cyclic voltammograms typically reveal one or more oxidation peaks corresponding to the sequential removal of electrons.

For comparison, studies on 2-aminophenothiazine have shown three distinct oxidation waves when analyzed in acetonitrile (B52724). nih.govresearchgate.net The first oxidation potential for 2-aminophenothiazine is notably lower than that of the unsubstituted phenothiazine, indicating that the amino group enhances the molecule's ability to donate electrons. nih.govresearchgate.net It is reasonable to expect a similar electron-donating effect from the amino group at the 3-position in 3-aminophenothiazine, which would likely result in a lower first oxidation potential compared to the parent phenothiazine.

The reversibility of the redox processes, which is assessed by the separation of anodic and cathodic peak potentials (ΔEp) and the ratio of cathodic to anodic peak currents (Ipc/Ipa), is influenced by the stability of the generated radical cations and dications. For many phenothiazine derivatives, the first one-electron oxidation is a reversible or quasi-reversible process, leading to the formation of a relatively stable cation radical. Subsequent oxidation steps are often irreversible, suggesting that the resulting highly oxidized species are unstable and may undergo further chemical reactions. nih.govresearchgate.net

| Compound | First Oxidation Potential (Ea vs. Ag/AgCl) | Solvent | Supporting Electrolyte | Reference |

|---|---|---|---|---|

| Phenothiazine | 0.69 V | Acetonitrile | TBAP | nih.govresearchgate.net |

| 2-Aminophenothiazine | 0.38 V | Acetonitrile | TBAP | nih.govresearchgate.net |

Elucidation of Electron Transfer Mechanisms and Electrode Kinetics

The oxidation of phenothiazine derivatives generally proceeds via a stepwise electron transfer mechanism. The initial step is the one-electron oxidation of the neutral molecule to form a cation radical. researchgate.net This is often followed by a second one-electron oxidation to produce a dication. The stability and subsequent reactions of these charged species are highly dependent on the molecular structure and the experimental conditions.

For some derivatives, such as 3,7-bis(4-aminophenylamino)phenothiazin-5-ium chloride, complex electrode kinetics have been observed. researchgate.net The heterogeneous electron transfer rate constants and transfer coefficients can be determined from voltammetric data, providing insights into the kinetics of the electrode processes. researchgate.net These parameters are crucial for understanding the facility of electron transfer at the electrode-solution interface.

Electropolymerization Phenomena of this compound Analogs

A significant characteristic of many aromatic amines, including phenothiazine derivatives, is their ability to undergo electropolymerization. This process involves the electrochemical oxidation of the monomer to form radical cations, which then couple to form polymer films on the electrode surface.

Formation and Characterization of Polymeric Films via Electrodeposition

Electropolymerization is typically achieved by repeatedly cycling the potential of the working electrode in a solution containing the monomer. The growth of the polymer film can be monitored by the progressive increase in the peak currents of the redox couple of the polymer in the cyclic voltammogram. The resulting polymer films are often electroactive, exhibiting their own characteristic redox behavior. The morphology and properties of these films can be characterized by various techniques, including scanning electron microscopy and spectroscopic methods. researchgate.net

Impact of Solution Conditions (pH, Anions) on Electropolymerization Processes

The conditions of the electrolytic solution, such as pH and the nature of the supporting electrolyte anion, can have a profound impact on the electropolymerization process and the properties of the resulting polymer film.

The pH of the solution can influence the protonation state of the amino group in aminophenothiazine derivatives, which in turn affects their oxidation potential and reactivity. For some phenothiazine derivatives, the redox activity of the resulting polymer is pH-dependent. researchgate.net

The anions of the supporting electrolyte can be incorporated into the polymer film during its growth to maintain charge neutrality. The size, charge, and nature of these dopant anions can affect the morphology, conductivity, and electrochemical properties of the polymer.

Electrochemical Impedance Spectroscopy (EIS) for Film Properties

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to characterize the properties of polymer films at the electrode-electrolyte interface. By applying a small amplitude AC potential at different frequencies, information about the film's resistance, capacitance, and charge transfer kinetics can be obtained. researchgate.net

EIS studies can provide insights into the porosity of the polymer film, the resistance to charge transfer at the film-electrolyte interface, and the diffusion of ions within the film. For instance, in studies of electropolymerized films of phenothiazine derivatives, EIS has been used to assess the deposition of oxidation products. researchgate.net

| Property | Expected Behavior for this compound | Basis of Inference |

|---|---|---|

| First Oxidation Potential | Lower than unsubstituted phenothiazine. | Electron-donating nature of the amino group, as observed in 2-aminophenothiazine. nih.govresearchgate.net |

| Redox Reversibility | First oxidation likely quasi-reversible; subsequent oxidations likely irreversible. | General behavior of phenothiazine derivatives. nih.govresearchgate.net |

| Electropolymerization | Expected to form a polymeric film on the electrode surface upon repeated potential cycling. | Common characteristic of aromatic amines and phenothiazine derivatives. researchgate.net |

| Influence of pH | Oxidation potential and electropolymerization are likely pH-dependent. | Protonation of the amino group affects electrochemical behavior. researchgate.net |

Redox Mediation and Charge Carrier Dynamics in Molecular Systems

The unique electrochemical characteristics of this compound and its derivatives make them compelling candidates for applications in molecular electronics and catalysis, primarily owing to their functions in redox mediation and as charge carriers. The presence of the electron-donating amino group on the phenothiazine core significantly influences these properties.

Redox Mediation in Molecular Systems

The process is initiated by the oxidation of the phenothiazine moiety to a stable radical cation. This radical cation is a key intermediate that can then engage in electron transfer with other molecules in the system. The electron-donating nature of the amino group in this compound is expected to lower its oxidation potential compared to unsubstituted phenothiazine, making it an even more efficient electron donor in mediation processes. Research on the related 2-aminophenothiazine has shown its oxidation potential to be significantly lower than that of the parent phenothiazine molecule. nih.gov

The general mechanism for redox mediation by a phenothiazine derivative (PTZ) can be summarized as:

Oxidation of the Mediator: PTZ - e⁻ → PTZ⁺•

Electron Transfer to the Substrate (A): PTZ⁺• + A → PTZ + A⁺•

This catalytic cycle allows for the oxidation of substrate A at a lower potential than its direct oxidation would require. The stability of the phenothiazine radical cation is a crucial factor in the efficiency of this process. Substituents on the phenothiazine ring, such as the amino group, play a significant role in stabilizing this radical species. Furthermore, modifications at the 3 and 7 positions of the phenothiazine core have been shown to be effective in tuning the redox potential for specific applications.

Below is a table of comparative oxidation potentials for various phenothiazine derivatives, illustrating the effect of substituents.

| Compound | Oxidation Potential (V vs. Ag/AgCl) |

| 2-Nitrophenothiazine | 0.902 |

| 2-Chlorophenothiazine | 0.730 |

| Phenothiazine | 0.697 |

| 2-Aminophenothiazine | 0.380 |

Data sourced from studies on 2-substituted phenothiazine derivatives, presented here for comparative illustration of electronic effects. nih.gov

Charge Carrier Dynamics

In the context of molecular electronics, the ability of a molecule to transport charge is paramount. This compound derivatives have been investigated for their potential as charge carriers in organic semiconductor materials. The charge transport in these systems is typically governed by a hopping mechanism, where charge carriers (holes or electrons) move between adjacent molecules.

The efficiency of charge transport is quantified by the charge carrier mobility. For phenothiazine-based materials, hole mobility is generally more significant due to the electron-rich nature of the phenothiazine core, which readily accommodates the formation of positive charge carriers (holes). The introduction of an amino group is expected to enhance the hole mobility by increasing the electron density of the molecule.

Several factors influence the charge carrier dynamics in molecular systems composed of this compound derivatives:

Molecular Packing: The arrangement of molecules in the solid state significantly affects the efficiency of charge hopping. Closer intermolecular distances and favorable orbital overlap between adjacent molecules lead to higher charge carrier mobility.

Reorganization Energy: This is the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy facilitates faster electron transfer and, consequently, higher charge carrier mobility.

Electronic Coupling: The strength of the electronic interaction between neighboring molecules, also known as the transfer integral, is a critical determinant of the charge hopping rate.

Recent research on phenothiazine-functionalized naphthalimide derivatives has provided insights into their charge carrier mobilities. While specific data for this compound is not available, these studies offer a valuable benchmark for understanding the potential of related systems.

Below is a table summarizing the measured hole and electron mobilities for a series of naphthalimide-phenothiazine derivatives.

| Derivative | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) |

| NPI 1 | 4.06 x 10⁻³ | 3.16 x 10⁻³ |

| NPI 2 | 7.50 x 10⁻³ | 4.48 x 10⁻³ |

| NPI 3 | 6.76 x 10⁻³ | 3.10 x 10⁻³ |

Data from a study on naphthalimide-phenothiazine derivatives, provided for illustrative purposes. nih.gov

These findings underscore the potential of phenothiazine-based molecules, including this compound, as effective charge carriers in organic electronic devices. The ability to tune their electronic properties through chemical modification opens up avenues for the rational design of materials with optimized charge transport characteristics.

Theoretical and Computational Chemistry Approaches to 3 Aminophenothiazine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic nature of 3-aminophenothiazine, which governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling detailed analysis of molecular structures and electronic characteristics. For phenothiazine (B1677639) and its derivatives, these calculations reveal a characteristic non-planar, butterfly-like conformation in the ground state. The dihedral angle between the two benzene (B151609) rings is a key parameter describing this geometry. While specific data for this compound is not extensively reported, studies on the parent phenothiazine and its 2-amino isomer provide valuable insights. For 2-aminophenothiazine, the ground state is not planar, exhibiting a dihedral angle of 153 degrees. It is anticipated that this compound would adopt a similar bent structure.

DFT calculations are also employed to determine various electronic properties that are crucial for understanding the reactivity and potential applications of this compound. These properties include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of the molecule's ability to donate or accept electrons, respectively. In phenothiazine derivatives, the HOMO and LUMO are typically distributed over the π-system of the tricyclic core. researchgate.net The presence of the electron-donating amino group at the 3-position is expected to raise the HOMO energy of this compound, making it more susceptible to oxidation compared to the unsubstituted phenothiazine.

Electron Density Distribution: This determines the nucleophilic and electrophilic sites within the molecule. The nitrogen and sulfur heteroatoms, along with the amino group, are regions of high electron density, making them potential sites for electrophilic attack and protonation.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated to quantify the molecule's reactivity.

| Property | Value | Method |

|---|---|---|

| Ground State Dihedral Angle | 153° | DFT |

| Excited Triplet State Torsion Angle | 172° | DFT |

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. rsc.org For phenothiazine derivatives, TD-DFT calculations can simulate UV-Visible absorption spectra, providing information about electronic transitions. A study on 2-aminophenothiazine showed absorption peaks at 224, 256, and 322 nm in acetonitrile (B52724). Similar absorption features would be expected for this compound.

The excited-state characteristics of phenothiazines are of significant interest due to their applications in photochemistry and photobiology. Upon absorption of light, the molecule is promoted to an excited singlet state. This excited state can decay through several pathways, including fluorescence and intersystem crossing to a triplet state. For 2-aminophenothiazine, the fluorescence quantum yield is low, with intersystem crossing to the triplet state being the major deactivation channel. The triplet state is implicated in photosensitization processes, such as the generation of singlet oxygen. nih.gov DFT calculations on the triplet excited state of 2-aminophenothiazine predict a more planar conformation compared to the ground state, with a torsion angle of 172 degrees.

| Property | Value | Solvent |

|---|---|---|

| Absorption Maxima (λmax) | 224, 256, 322 nm | Acetonitrile |

| Fluorescence Emission Maximum | 450 nm | Acetonitrile |

| Triplet-Triplet Absorption Bands | 380, 480-500 nm | Acetonitrile |

Computational studies can elucidate the mechanisms of chemical reactions, such as protonation and dimerization. For phenothiazine and its derivatives, protonation can occur at several sites, including the nitrogen atom of the heterocyclic ring and the amino substituent. Quantum chemical calculations can determine the relative energies of the different protonated forms, thereby predicting the most likely site of protonation. The basicity of the nitrogen atoms will influence the protonation pathway.

Dimerization of phenothiazine derivatives can occur through various intermolecular interactions, including π-π stacking. mdpi.com Theoretical investigations into the dimerization of phenothiazine derivatives have shown that the conformational stability of the dimers is significantly influenced by dispersion-type electron correlation effects. mdpi.comacs.org Different dimer conformations, such as "V" stacking, have been studied to understand their intermolecular binding and self-assembling properties. mdpi.com The formation of radical cations of phenothiazines can also lead to dimerization. acs.org Computational modeling can help to understand the structural and electronic factors that favor the formation of such dimers. mdpi.com

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time.

MD simulations can be used to study the conformational flexibility of this compound in different environments. tandfonline.com These simulations can reveal how the molecule's shape and orientation change over time due to thermal fluctuations. Furthermore, MD simulations are particularly useful for investigating the influence of the solvent on the structure and behavior of the solute. By explicitly including solvent molecules in the simulation, it is possible to study solvation effects and the organization of solvent molecules around the this compound molecule. Such studies are crucial for understanding the behavior of the compound in biological systems and in various chemical processes. For instance, MD simulations have been employed to investigate the stability of protein-ligand complexes involving phenothiazine derivatives. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies on phenothiazine derivatives have been conducted to model various biological activities, including anticancer, antitubercular, and antipsychotic effects. researchgate.net These models typically use a set of molecular descriptors that quantify different aspects of the molecular structure, such as topological, electronic, and hydrophobic properties. DFT-based descriptors are often incorporated into QSAR models to provide a more accurate representation of the electronic properties of the molecules.

For this compound, a QSAR model could be developed to predict its activity in a particular biological assay. This would involve synthesizing and testing a series of related compounds to generate a training set for the model. Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested derivatives of this compound, thereby guiding the design of more potent and selective compounds. nih.gov

Molecular Docking Investigations for Ligand-Biomolecule Interactions

Molecular docking has emerged as a powerful computational tool to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its related systems, docking studies are instrumental in elucidating how these ligands interact with biological macromolecules, such as proteins and nucleic acids. These investigations provide insights into binding affinities, modes of interaction, and the specific molecular forces that govern the formation of the ligand-biomolecule complex. Such information is critical in rational drug design and in understanding the mechanisms of action for biologically active compounds.

Modeling Binding to Enzyme Active Sites and Receptor Interfaces

Molecular docking simulations are frequently employed to model the interaction of phenothiazine derivatives with the active sites of enzymes and the binding interfaces of receptors. These studies help to identify key amino acid residues involved in the interaction and to predict the binding energy, which is an estimation of the affinity of the compound for the protein target.

For instance, computational studies on benzothiazole (B30560) derivatives, which share structural similarities with phenothiazines, have identified potential inhibitory roles against various enzymes. Docking simulations of novel benzothiazole compounds with Escherichia coli dihydroorotase revealed the formation of hydrogen bonds with active site residues such as LEU222 or ASN44. nih.gov The simulations also highlighted strong hydrophobic interactions involving the thiazole (B1198619) and naphthalene (B1677914) rings at the entrance of the active site, which could interfere with substrate access. nih.gov Similarly, docking studies of benzothiazole derivatives against the dihydropteroate (B1496061) synthase (DHPS) enzyme showed that potent compounds fit within the p-aminobenzoic acid (PABA) pocket, forming arene-H interactions with residues like Lys220. mdpi.com

In the context of antimicrobial drug design, the DNA gyrase enzyme is a common target. Molecular docking of 6-methoxybenzothiazole-piperazine derivatives with the DNA gyrase subunit B of Staphylococcus aureus has been used to understand and optimize the interactions of these potential inhibitors. nih.gov Furthermore, docking studies of benzo[d]thiazol-2-amine derivatives with the Human Epidermal growth factor receptor (HER) enzyme have been conducted to evaluate their potential as anticancer agents. nih.gov These simulations help to correlate the structural features of the compounds with their binding affinities, with docking scores indicating the potential effectiveness of the interaction. nih.gov

The following table summarizes findings from molecular docking studies of phenothiazine-related structures with various enzyme targets.

| Compound Class | Enzyme Target | Key Interacting Residues | Predicted Interactions | Reference |

| Benzothiazole Derivatives | E. coli Dihydroorotase | LEU222, ASN44 | Hydrogen bonds, Hydrophobic interactions | nih.gov |

| Benzothiazole Derivatives | Dihydropteroate Synthase (DHPS) | Lys220, Arg234, Gly188 | Arene-H interactions, Hydrogen bonds | mdpi.com |

| 6-Methoxybenzothiazole-piperazine Derivatives | S. aureus DNA Gyrase Subunit B | Not specified | Optimization of interactions | nih.gov |

| Benzo[d]thiazol-2-amine Derivatives | Human Epidermal growth factor receptor (HER) | Not specified | High binding affinity, potential for effective interaction | nih.gov |

| Phenylisoxazole quinoxalin-2-amine (B120755) hybrids | α-amylase, α-glucosidase | Not specified | High binding energy, stable binding | rsc.org |

This table is generated based on available data from related heterocyclic systems to illustrate the application of molecular docking.

Computational Analysis of Nucleic Acid Binding Modes

Computational methods are also vital for analyzing the ways in which this compound systems and their analogs bind to nucleic acids like DNA and RNA. These interactions are fundamental to the mechanisms of certain anticancer and antimicrobial agents. The primary modes of binding investigated include intercalation, groove binding, and external stacking. nih.govnih.gov

Intercalation involves the insertion of the planar phenothiazine ring system between the base pairs of the DNA double helix. nih.gov This mode of binding is stabilized by π-stacking interactions between the aromatic system of the compound and the DNA nucleobases. nih.govGroove binding , on the other hand, occurs when the molecule fits into the major or minor groove of the DNA helix, typically stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov

Studies on 3,7-bis(aryl-amino)phenothiazine derivatives have shown that substituents can significantly influence the mode and efficiency of DNA binding. nih.gov For some derivatives, both monomeric and dimeric forms of the compound can bind effectively to DNA. The interaction can lead to the decomposition of dimers, resulting in observable spectroscopic changes. nih.gov Both groove binding and intercalation have been identified as possible interaction modes for these monomeric forms. nih.gov

Computational docking simulations are used to visualize and quantify these interactions. For example, docking studies of benzo[d]thiazol-2-amine derivatives with DNA aim to elucidate drug-DNA interactions by analyzing hydrogen bonding, hydrophobic interactions, and binding energies. nih.gov The conformation of the compounds is analyzed to determine their potential binding modes within the DNA groove. nih.gov Theoretical investigations on 1,2-benzothiazine derivatives also explore the mode of interaction with DNA, using computational chemistry to predict optimized geometries and potential reaction sites. scispace.com Spectroscopic studies, often corroborated by theoretical calculations, can indicate the binding mode; for instance, a red shift in the absorption spectrum (bathochromism) along with hypochromism is often a sign of intercalation. scispace.com

The following table summarizes the computational findings related to the nucleic acid binding modes of phenothiazine-related compounds.

| Compound Class | Nucleic Acid Target | Predominant Binding Mode(s) | Key Findings | Reference(s) |

| 3,7-bis(aryl-amino)phenothiazine derivatives | DNA | Intercalation, Groove binding | Substituent effects influence binding efficiency; interaction can lead to dimer decomposition. | nih.gov |

| Phenothiazine derivatives (e.g., Fluphenazine, Thioridazine) | DNA | Intercalation, External stacking | Binding mode is dependent on relative concentrations. | nih.govresearchgate.net |

| Benzo[d]thiazol-2-amine derivatives | DNA | Groove binding | Docking studies reveal potential binding conformations and interactions within the DNA groove. | nih.gov |

| 1,2-Benzothiazine derivatives | DNA | Intercalation (inferred from spectral shifts) | Theoretical predictions help identify potential reaction sites for DNA interaction. | scispace.com |

This table is generated based on available data from related systems to illustrate the computational analysis of nucleic acid binding.

Advanced Materials Science Applications of 3 Aminophenothiazine Derivatives

Electrochemical Sensor Platforms (Non-Clinical Detection)

Biosensing Applications for Biomolecule Detection (excluding human clinical samples)

Derivatives of 3-aminophenothiazine are emerging as promising candidates for the development of sensitive and selective biosensors for the detection of various biomolecules in environmental and food safety applications. The integration of these compounds into biosensor platforms leverages their electrochemical and optical properties, which can be modulated upon interaction with target analytes. While direct applications of this compound are still under extensive research, the principles can be inferred from studies on related aminophenothiazine isomers and other phenothiazine (B1677639) derivatives.

Enzyme-based biosensors represent a significant area of application. In these devices, an enzyme is immobilized on a transducer, and the phenothiazine derivative can act as a mediator, facilitating electron transfer between the enzyme's active site and the electrode surface. This is particularly relevant for oxidoreductase enzymes. The low oxidation potential of aminophenothiazine derivatives, similar to that of 2-aminophenothiazine (0.38 V vs Ag/AgCl), makes them efficient mediators in such systems. nih.gov This property could be exploited for the detection of substrates like glucose, lactate, or cholesterol in food and environmental samples.

Electrochemical biosensors can also be fabricated using polymers of this compound. A poly(this compound) film electrodeposited on an electrode surface can provide a high surface area for the immobilization of biorecognition elements such as enzymes or antibodies. The inherent conductivity and redox activity of the polymer can then be used to transduce the biological recognition event into a measurable electrical signal. Such sensors could be designed for the detection of pesticides, heavy metal ions, or toxins in water and food samples. mdpi.comsemanticscholar.orgresearchgate.net The development of these biosensors is driven by the need for rapid, cost-effective, and portable analytical devices for on-site monitoring. mdpi.comresearchgate.net

Optical biosensors offer another avenue for the application of this compound derivatives. The fluorescent properties of these compounds can be quenched or enhanced upon binding to a target biomolecule, providing a basis for detection. This approach could be particularly useful for the detection of nucleic acids or proteins in complex matrices.

Table 1: Potential Biosensing Applications of this compound Derivatives in Non-Clinical Samples

| Biosensor Type | Sensing Principle | Target Analyte Examples | Sample Matrix |

| Enzymatic | Electrochemical mediation | Glucose, Lactate, Phenols | Food products, Wastewater |

| Electrochemical | Direct oxidation/reduction | Pesticides, Heavy Metals | Environmental water |

| Optical | Fluorescence modulation | DNA, Proteins, Toxins | Food extracts, Soil samples |

Polymer Chemistry and Functional Material Science

The amino group on the this compound molecule provides a reactive site for polymerization, leading to the formation of novel conductive polymers and copolymers with tailored properties for various functional material applications.

Poly(this compound) can be synthesized through both chemical and electrochemical oxidation methods. Electrochemical polymerization offers precise control over the film thickness and morphology deposited on an electrode surface. The process involves the oxidation of the this compound monomer to form radical cations, which then couple to form the polymer chain. The resulting polymer is typically electroactive and exhibits reversible redox behavior.

The characterization of poly(this compound) involves a suite of spectroscopic and electrochemical techniques. Fourier-transform infrared (FTIR) spectroscopy can confirm the polymerization by identifying the characteristic vibrational modes of the polymer backbone and the disappearance of monomer-specific peaks. ijcce.ac.ir UV-visible spectroscopy is used to study the electronic transitions in the polymer, which are sensitive to its oxidation state. nih.gov X-ray photoelectron spectroscopy (XPS) can provide information on the elemental composition and chemical states of the atoms within the polymer.

The electrochemical properties are typically investigated using cyclic voltammetry (CV), which reveals the redox potentials and stability of the polymer. The spectroelectrochemical properties of the closely related 2-aminophenothiazine have been studied, showing a lower oxidation potential compared to the parent phenothiazine molecule, a property that is likely shared by the 3-amino isomer and its polymer. nih.gov

Copolymers of this compound can be synthesized by polymerizing it with other monomers to achieve enhanced or new properties. ijcce.ac.iratlantis-press.commdpi.com For example, copolymerization with monomers like aniline or thiophene could lead to materials with improved conductivity, solubility, or processability. The characterization of these copolymers involves similar techniques as for the homopolymer, with additional analysis to determine the copolymer composition, such as nuclear magnetic resonance (NMR) spectroscopy. ijcce.ac.ir

Table 2: Characterization Techniques for Poly(aminophenothiazine) and Copolymers

| Technique | Information Obtained |

| Cyclic Voltammetry (CV) | Redox potentials, Electrochemical stability, Electroactivity |

| UV-visible Spectroscopy | Electronic transitions, Optical band gap, Color changes with doping |

| FTIR Spectroscopy | Functional groups, Polymer structure confirmation |

| NMR Spectroscopy | Copolymer composition, Monomer sequencing |

| Gel Permeation Chromatography (GPC) | Molecular weight and distribution |

| Thermogravimetric Analysis (TGA) | Thermal stability |

The integration of poly(this compound) with nanomaterials such as graphene and carbon nanotubes (CNTs) offers a pathway to create advanced composites with synergistic properties. daneshyari.com These nanocomposites can exhibit enhanced mechanical strength, thermal stability, and electrical conductivity compared to the individual components. mdpi.commdpi.com

The amino groups on the poly(this compound) backbone can facilitate strong interfacial interactions with functionalized nanomaterials. For instance, graphene oxide (GO), with its oxygen-containing functional groups, can form hydrogen bonds or even covalent linkages with the polymer, leading to improved dispersion and load transfer within the composite. researchgate.netmdpi.com Similarly, functionalized CNTs can be effectively integrated into the polymer matrix. techconnect.orgresearchgate.netnih.gov

The preparation of these nanocomposites can be achieved through various methods, including in-situ polymerization, solution mixing, and melt blending. In-situ polymerization involves polymerizing the this compound monomer in the presence of the dispersed nanomaterials, which often leads to a more homogeneous composite.

These functional nanomaterials and composites have potential applications in areas such as electromagnetic interference (EMI) shielding, supercapacitors, and sensors. The high surface area of the nanomaterials combined with the redox activity of the polymer can lead to enhanced performance in energy storage devices. The conductivity of the composites makes them suitable for applications requiring static dissipation or shielding from electromagnetic radiation.

Photocatalysis and Photoredox Chemical Applications

The rich photochemistry of the phenothiazine core makes this compound and its derivatives attractive for applications in photocatalysis and photoredox chemistry. These applications are underpinned by the molecule's ability to absorb light and participate in electron transfer processes.

Upon absorption of light, phenothiazine derivatives are promoted to an excited state. In this excited state, they can act as either an electron donor or an acceptor, depending on the reaction environment. In the presence of a suitable electron acceptor, photoinduced electron transfer can occur, leading to the formation of a charge-separated state, which consists of the phenothiazine radical cation and the acceptor radical anion.

The efficiency and lifetime of this charge-separated state are crucial for photocatalytic applications. Researchers have studied these processes in various phenothiazine-containing systems, such as dyads with fullerenes, where the fullerene acts as the electron acceptor. Time-resolved fluorescence and transient absorption spectroscopy are key techniques used to probe the dynamics of charge separation and subsequent charge recombination. The rates of these processes are influenced by factors such as the solvent polarity, the driving force for electron transfer, and the electronic coupling between the donor and acceptor moieties.

The electron transfer dynamics in photoreactive systems involving phenothiazine derivatives have been extensively studied to understand the fundamental steps of photocatalysis. The phenothiazine radical cation, formed after photoinduced electron transfer, is a key intermediate. The properties of this radical cation, including its absorption spectrum and excited-state dynamics, have been characterized using techniques like transient absorption spectroscopy. mdpi.comresearchgate.net

The excited states of the phenothiazine radical cation can act as powerful oxidants, enabling challenging chemical transformations. researchgate.net The rate of electron transfer in these systems is governed by Marcus theory, which relates the rate constant to the free energy change of the reaction and the reorganization energy. nih.govresearchgate.net Understanding these dynamics is essential for designing more efficient photocatalytic systems for applications such as organic synthesis and solar energy conversion. The introduction of an amino group at the 3-position is expected to modulate the electronic properties of the phenothiazine core, influencing the energies of the excited states and the kinetics of electron transfer processes.

Bioactivity Studies and Mechanistic Investigations in Vitro, Non Clinical Focus

Interactions with Nucleic Acids (DNA and RNA)

The planar, aromatic structure of the phenothiazine (B1677639) ring system suggests a potential for interaction with nucleic acids. Research into related heterocyclic compounds provides a framework for understanding these potential interactions.

Investigation of Binding Modes (e.g., Intercalation) and Specificity

While specific studies detailing the binding modes of 3-Aminophenothiazine with DNA and RNA are not extensively documented, the broader class of phenothiazine derivatives is known to interact with DNA. The primary mode of interaction for many flat aromatic molecules is intercalation, where the compound inserts itself between the base pairs of the DNA double helix. This π-stacking interaction is a key feature for many DNA-directed therapeutic agents.

Other potential binding mechanisms for charged derivatives include electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and binding within the major or minor grooves of the helix through van der Waals forces and hydrogen bonds. The specific binding mode and affinity are highly dependent on the nature and position of substituents on the phenothiazine core. Research on the specificity of these interactions, such as preference for specific DNA sequences (e.g., GC-rich regions) or structures, for this compound itself is an area requiring further investigation.

Effects on Nucleic Acid Structure and Conformational Stability

The binding of small molecules to DNA or RNA can induce significant changes in their three-dimensional structure and stability. Intercalating agents, for example, can cause localized unwinding of the DNA helix, leading to an increase in its length and alterations in its flexibility. Such conformational changes can interfere with biological processes like replication and transcription. However, specific experimental data on how this compound or its close derivatives affect the conformational stability, such as changes in the melting temperature (Tm) of DNA or RNA duplexes, are not detailed in the available research.

Enzymatic Modulation and Inhibition Studies

Derivatives of the phenothiazine scaffold have been actively investigated as modulators of various enzymatic activities, revealing their potential to interfere with critical cellular processes.

Inhibition of Farnesyltransferase (FTase) Activity

Farnesyltransferase (FTase) is a key enzyme in post-translational modification, attaching a farnesyl group to proteins like Ras, which is crucial for their membrane localization and signaling function. wikipedia.org The phenothiazine scaffold has been identified as a promising base for the development of FTase inhibitors.

Initial screening of chemical libraries led to the discovery of a phenothiazine derivative that acts as an inhibitor of human farnesyltransferase. nih.gov This finding spurred the synthesis of new series of inhibitors based on this structure, which demonstrated potencies in the low micromolar range. nih.gov Further research into phenothiazine-chalcone derivatives identified compounds with excellent inhibitory activity, with one showing an IC₅₀ value of just 9 nM against human FTase. nih.gov These findings underscore the potential of the phenothiazine core structure in designing potent inhibitors of this important oncological target.

Table 1: Farnesyltransferase (FTase) Inhibition by Phenothiazine Derivatives

Compound Class Reported Activity Source Phenothiazine Derivative (General) Inhibition in the low micromolar range nih.gov Phenothiazine-chalcone X IC₅₀ = 9 nM wikipedia.org

Research on Tubulin Polymerization Inhibition

Tubulin polymerization into microtubules is a dynamic process essential for cell division, making it a prime target for anticancer agents. nih.gov A significant body of research has demonstrated that the phenothiazine scaffold is a valuable pharmacophore for potent tubulin polymerization inhibitors. acs.org

Various derivatives have been shown to effectively inhibit tubulin assembly, often by interacting with the colchicine (B1669291) binding site. nih.gov N-benzoylated phenothiazines, for instance, have been synthesized and shown to strongly inhibit tubulin polymerization, with some compounds exhibiting activity higher than or comparable to reference compounds like colchicine. acs.orgsci-hub.se One such derivative, 14b , displayed an IC₅₀ for tubulin polymerization inhibition of 0.87 µM. sci-hub.se

In other studies, phenothiazine-cyanochalcones have been developed as dual inhibitors of farnesyltransferase and tubulin polymerization. nih.gov The phenothiazine derivative 1l was found to be a potent tubulin polymerization inhibitor with an IC₅₀ of 0.71 µM, outperforming the reference compound phenstatin (B1242451) (IC₅₀ = 3.43 µM). nih.gov Additionally, novel 1,2,3-triazole-phenothiazine hybrids have been identified as tubulin polymerization inhibitors, with compound 13h being a notable example from this class. nih.gov This collective research highlights that modifications to the core phenothiazine structure can yield highly potent agents that interfere with microtubule dynamics. researchgate.net

Table 2: Tubulin Polymerization Inhibition by Phenothiazine Derivatives

Compound Derivative Inhibition of Tubulin Polymerization (IC₅₀) Reference Compound & IC₅₀ Source Phenothiazine-cyanochalcone 1l 0.71 µM Phenstatin (3.43 µM) wikipedia.org N-Benzoylated phenothiazine 14b 0.87 µM Colchicine (1.4 µM) acs.org 1,2,3-triazole-phenothiazine hybrid 13h Identified as a novel inhibitor N/A nih.gov

Modulation of Cyclooxygenase (COX) Pathway Activity

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins. nih.govnih.gov While various heterocyclic compounds, such as 1,2-benzothiazine derivatives, have been investigated as selective COX-2 inhibitors, specific research detailing the modulatory effects of this compound or the broader class of phenothiazine derivatives on the COX pathway is not prominent in the available scientific literature. nih.gov Therefore, the potential for this compound class to act as either inhibitors or modulators of COX-1 or COX-2 remains an area open for future research.

Antimicrobial and Antifungal Activity Mechanisms (In Vitro Models)

Phenothiazine derivatives have demonstrated notable in vitro activity against a spectrum of pathogenic bacteria, including both Gram-positive and Gram-negative species such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netmdpi.com The antimicrobial action is not limited to planktonic (free-floating) bacteria; these compounds have also been shown to inhibit the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix that are notoriously resistant to conventional antibiotics. nih.gov

One of the key mechanisms underlying the antibacterial activity of phenothiazines is the inhibition of bacterial multidrug resistance (MDR) efflux pumps. nih.govresearchgate.net In bacteria like S. aureus, these pumps actively expel antimicrobial agents, conferring resistance. researchgate.netresearchgate.net By inhibiting these pumps, phenothiazines can restore the efficacy of antibiotics that are otherwise rendered ineffective. nih.gov This effect is often synergistic, meaning the combination of a phenothiazine with a standard antibiotic results in a greater antimicrobial effect than either agent alone. nih.govresearchgate.net The mechanism of efflux pump inhibition is considered multifactorial, potentially involving a direct interaction with the pump protein and a reduction in the proton motive force that powers many of these transporters. nih.govresearchgate.net

The ability of synthetic compounds to inhibit biofilm formation is a critical area of research. Studies on various heterocyclic compounds have shown significant reduction in biofilm mass for both S. aureus and E. coli. For instance, certain novel compounds have been reported to inhibit biofilm formation in S. aureus by up to 85.53% and in E. coli by up to 74.83%. researchgate.net While specific data for this compound is limited, the general class of phenothiazines and related benzothiazoles show promise in this area. researchgate.net The disruption of biofilms can occur through various mechanisms, including the interference with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation. mdpi.com

| Bacterial Strain | Compound Class | Maximum Inhibition (%) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 1,2,3,5-Tetrazine Derivatives | 85.53 | researchgate.net |

| Escherichia coli | 1,2,3,5-Tetrazine Derivatives | 74.83 | researchgate.net |

| Pseudomonas aeruginosa | Quinazolinone Derivatives | ~50% (pyocyanin reduction) | mdpi.com |

Phenothiazines have also been evaluated for their antifungal properties, particularly against opportunistic pathogens like Candida albicans. nih.gov C. albicans is a major cause of candidiasis and is known for its ability to form drug-resistant biofilms. nih.gov

The antifungal mechanism of action for phenothiazine-related compounds is multifaceted. One primary mode of action involves the disruption of the fungal cell membrane's integrity. mdpi.com Damage to the plasma membrane leads to increased permeability, causing the leakage of essential intracellular components such as nucleic acids and proteins, and disrupting the cell's osmotic balance, which ultimately leads to cell death. mdpi.com

Another significant mechanism is the induction of intracellular reactive oxygen species (iROS). mdpi.com An excess of ROS within the fungal cell creates a state of severe oxidative stress, which damages cellular macromolecules, including proteins, lipids, and DNA, contributing to cell demise. mdpi.com

Furthermore, compounds related to this compound can interfere with key virulence factors of C. albicans. A critical step in the pathogenesis of C. albicans and the formation of biofilms is the morphological transition from a yeast form to a filamentous hyphal form. nih.gov Studies on other heterocyclic compounds, such as flavonoids, have shown that they can inhibit this germ tube and hyphae formation. Transcriptomic analysis revealed that such compounds can downregulate the expression of genes essential for hyphal formation and biofilm development (e.g., ECE1, HWP1). nih.gov This suggests a potential mechanism for this compound could involve the modulation of genetic pathways that control fungal virulence and biofilm structure.

Antioxidant Capacity and Reactive Oxygen Species (ROS) Modulation

The antioxidant potential of this compound and related heterocyclic structures, such as benzothiazoles and thiadiazoles, has been investigated through various in vitro assays that measure their ability to neutralize synthetic free radicals. nih.govresearchgate.net These assays provide a quantitative measure of a compound's capacity to act as a direct antioxidant.

Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.gov Similarly, the ABTS assay measures the ability of a compound to scavenge the blue-green ABTS radical cation. nih.gov

Studies on thiol derivatives of benzothiazole (B30560) and thiadiazole have demonstrated potent free radical scavenging activity. For example, certain thiadiazole derivatives exhibited very low IC50 values (the concentration required to scavenge 50% of the radicals), indicating high efficacy. nih.govresearchgate.net Other assays, such as the Oxygen Radical Antioxidant Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) assays, measure the ability to neutralize peroxyl and hydroxyl radicals, respectively. mdpi.com The antioxidant activity is often attributed to the presence of specific functional groups that can readily donate electrons or hydrogen atoms to stabilize free radicals. nih.gov

| Compound Type | Assay | Result (IC50) | Reference |

|---|---|---|---|

| Thiadiazole Derivative (T3) | DPPH | 0.053 ± 0.006 mM | nih.govresearchgate.net |

| Thiadiazole Derivative (T3) | ABTS | 0.023 ± 0.002 mM | nih.govresearchgate.net |

| Benzothiazole Derivative (T2) | DNA Protection (γ-irradiation) | Total inhibition at 50 µM | nih.govresearchgate.net |

Beyond direct free radical scavenging, the antioxidant effects of compounds can be mediated through the modulation of endogenous cellular antioxidant defense systems. mdpi.com Cells possess a complex network of enzymatic and non-enzymatic antioxidants to maintain redox homeostasis and protect against oxidative stress caused by an imbalance in reactive oxygen species (ROS). nih.govmdpi.com

Key enzymatic antioxidants include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com These enzymes work in concert to detoxify harmful ROS. For example, SOD converts superoxide anions into hydrogen peroxide, which is then neutralized into water and oxygen by CAT and GPx. mdpi.com It is plausible that compounds like this compound could influence the activity or expression of these crucial enzymes, thereby enhancing the cell's capacity to handle oxidative insults.

A central regulatory pathway in the cellular antioxidant response is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. mdpi.com Under conditions of oxidative stress, Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus. There, it binds to the ARE in the promoter region of various genes, initiating the transcription of a suite of antioxidant and cytoprotective proteins, including enzymes involved in glutathione synthesis and metabolism. mdpi.com While direct evidence for this compound is pending, non-phenolic compounds that are not potent direct ROS scavengers have been shown to ameliorate oxidative stress by inducing antioxidant defenses through the Nrf2 signaling pathway. nih.gov This suggests that a potential mechanism for the biological activity of this compound could involve the upregulation of these intrinsic cellular defense pathways.

Neurochemical Pathway Modulation (In Vitro/Cellular Models)

Research on Interactions with Specific Protein Targets (e.g., NCS-1/Ric8a)

The protein complex formed by the Ca2+ sensor neuronal calcium sensor 1 (NCS-1) and the guanine (B1146940) exchange factor protein Ric8a is a key regulator of synapse number and the probability of neurotransmitter release. nih.govresearchgate.netwikipedia.org This interaction has been identified as a potential therapeutic target for synaptopathies such as Fragile X syndrome (FXS). nih.govresearchgate.netwikipedia.org In this context, a derivative of aminophenothiazine, known as FD44, has been identified as a small molecule that can interfere with the NCS-1/Ric8a binding. nih.govwikipedia.org

Through the use of crystallographic data and virtual screening of a chemical library, researchers identified a set of heterocyclic small molecules, including FD44, as potential inhibitors of the NCS-1/Ric8a interaction. nih.govresearchgate.netwikipedia.org Biochemical and structural data confirm that FD44 binds to NCS-1 and effectively inhibits its interaction with Ric8a. nih.gov The mechanism of this inhibition is allosteric; FD44 stabilizes a mobile C-terminal helix within a hydrophobic crevice of NCS-1. nih.gov This stabilization induces a conformation in NCS-1 that is incompatible with Ric8a binding, thereby preventing the formation of the complex. researchgate.net This demonstrates the druggability of the NCS-1/Ric8a interface. nih.govresearchgate.net

Structure-function relationship studies with close analogs of FD44 have further elucidated the specificity of this interaction. nih.gov These investigations explain the mechanism of action and the biological activity of FD44, highlighting how a small molecule can effectively inhibit a large and complex protein-protein interaction surface. researchgate.net

| Compound | Target Protein | Effect | Mechanism of Action |

| FD44 | NCS-1 | Inhibits the interaction between NCS-1 and Ric8a. nih.gov | Binds to a hydrophobic crevice of NCS-1, stabilizing a C-terminal helix and inducing a conformation incompatible with Ric8a binding. nih.govresearchgate.net |

Exploration of Effects on Synaptic Function in Model Organisms

The functional consequences of the interference of the NCS-1/Ric8a complex by the aminophenothiazine derivative FD44 have been explored in a Drosophila model of Fragile X syndrome. nih.govwikipedia.org This model is characterized by an excessive number of synapses. nih.gov Research has shown that FD44 is effective in mediating the recovery of normal synapse numbers in this model organism. nih.gov

When tested on the Drosophila FXS model, the administration of FD44 led to a reduction in the aberrant excess of synapses, bringing them back to normal levels. nih.govresearchgate.net In addition to this structural effect, FD44 was also found to improve associative learning in the flies. nih.govwikipedia.org The synaptic effects observed with FD44 treatment are consistent with those seen through the genetic manipulation of NCS-1, further supporting the specificity of its action. nih.govwikipedia.org

These findings suggest that the modulation of the NCS-1/Ric8a complex through small molecules like FD44 can regulate synaptic function. nih.gov This line of research presents a potential approach for addressing synaptic disorders. nih.govresearchgate.net

| Model Organism | Condition | Compound Administered | Observed Effects on Synaptic Function |

| Drosophila | Fragile X Syndrome (FXS) model with excessive synapses. nih.gov | FD44 | Restored normal synapse number and improved associative learning. nih.govwikipedia.org |